molecular formula C9H8F2O4S B12443202 2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid

2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid

Cat. No.: B12443202
M. Wt: 250.22 g/mol
InChI Key: BAPPYANEFATLRU-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methanesulfonyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the methanesulfonyl group can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid is unique due to the combination of the difluorophenyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions and stability under various conditions .

Properties

Molecular Formula

C9H8F2O4S

Molecular Weight

250.22 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylsulfonyl]acetic acid

InChI

InChI=1S/C9H8F2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

BAPPYANEFATLRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)F)F

Origin of Product

United States

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